molecular formula C22H24S B12622278 3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene CAS No. 922166-72-1

3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene

Cat. No.: B12622278
CAS No.: 922166-72-1
M. Wt: 320.5 g/mol
InChI Key: RAKKJAGDMJBADA-UHFFFAOYSA-N
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Description

3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene: is a heterocyclic compound belonging to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom, and they are known for their diverse applications in pharmaceuticals, materials science, and organic electronics . This particular compound is characterized by its unique substitution pattern, which includes butyl, ethynyl, and phenylethynyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene typically involves palladium-catalyzed coupling reactions such as the Sonogashira coupling. This reaction is used to form carbon-carbon bonds between the thiophene ring and the ethynyl groups . The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.

Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene exerts its effects is largely dependent on its interaction with biological targets. The ethynyl and phenylethynyl groups can interact with various enzymes and receptors, modulating their activity. The sulfur atom in the thiophene ring can also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as organic electronics and pharmaceuticals .

Properties

CAS No.

922166-72-1

Molecular Formula

C22H24S

Molecular Weight

320.5 g/mol

IUPAC Name

3,4-dibutyl-2-ethynyl-5-(2-phenylethynyl)thiophene

InChI

InChI=1S/C22H24S/c1-4-7-14-19-20(15-8-5-2)22(23-21(19)6-3)17-16-18-12-10-9-11-13-18/h3,9-13H,4-5,7-8,14-15H2,1-2H3

InChI Key

RAKKJAGDMJBADA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=C1CCCC)C#CC2=CC=CC=C2)C#C

Origin of Product

United States

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